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Introduction to 4-Hydroxyhexenal and Lipid Metabolism

4-Hydroxyhexenal (4-HHE) is a reactive aldehyde produced through the peroxidation of omega-3

polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA) [1]. Under normal

physiological conditions, 4-HHE exists at submicromolar concentrations (<0.1–0.3 μM), but its levels can

rise dramatically to 10 μM or higher under conditions of oxidative stress [2]. This electrophilic compound

can form covalent adducts with various biomolecules, including phospholipids, proteins, and nucleotides,

leading to potential cell damage and programmed cell death [2]. Unlike its counterpart 4-hydroxynonenal (4-

HNE), which derives from omega-6 fatty acids, 4-HHE has been less studied despite emerging evidence of

its significant biological activities.

Research indicates that 4-HHE plays a dual role in cellular processes, exhibiting both cytotoxic effects and

adaptive signaling functions depending on concentration and cellular context [3]. In studies using BV-2

microglial cells, 4-HHE demonstrated potent anti-inflammatory and anti-oxidative properties at lower

concentrations (1.25–10 μM), effectively suppressing lipopolysaccharide (LPS)-induced production of nitric

oxide (NO) and reactive oxygen species (ROS) while enhancing the Nrf2/HO-1 pathway [3]. The growing

interest in 4-HHE stems from its potential involvement in metabolic regulation and its implications for
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diseases characterized by oxidative stress, including metabolic disorders, neurodegenerative conditions, and

pregnancy complications.

Experimental Models for Studying 4-HHE Effects

Placental Explant Model

The human placental explant model provides a robust system for investigating 4-HHE effects on lipid

metabolism in a tissue critically involved in nutrient transfer between mother and fetus. Placental samples

are typically collected within 2 hours of delivery from patients undergoing scheduled Caesarean sections,

with exclusion criteria including fetal anomalies, multiple gestations, hypertension, pre-existing diabetes,

substance abuse, smoking, or other comorbid diseases that could impact metabolism [2]. The collected

villous tissue is dissected and acclimatized in culture medium supplemented with 10% fetal bovine serum,

1% Penicillin/Streptomycin, and 0.2% ascorbic acid for 30 minutes before experimental treatments.

This model offers several advantages for studying lipid metabolism, including relevant physiological

context for fetal development and the ability to examine tissue-specific responses. Researchers have utilized

this system to demonstrate that 4-HHE exposure (25-100 μM) decreases gene expression associated with

lipogenesis and lipid uptake, including key regulators such as SREBP1, SREBP2, LDLR, SCD1, and

MFSD2a [2]. The placenta's susceptibility to oxidative stress and its role in lipid transfer make it particularly

suitable for investigating 4-HHE effects under conditions mimicking metabolic disorders or maternal obesity.

BV-2 Microglial Cell Model

The BV-2 microglial cell line serves as an invaluable model for examining 4-HHE effects in neural contexts,

particularly regarding inflammatory and oxidative stress pathways. These immortalized murine microglial

cells exhibit properties similar to primary microglial cells, including active responses to LPS and interferon-

gamma (IFNγ) that induce time-dependent increases in ERK-1/2, p-cPLA2, and iNOS [3]. BV-2 cells are

maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and

penicillin/streptomycin, with culture medium replacement every 3-5 days.
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This model has revealed that 4-HHE at concentrations of 1.25-10 μM can dose-dependently suppress LPS-

induced production of NO, ROS, and p-cPLA2 while enhancing Nrf2 and HO-1 expression [3]. Based on

estimated IC₅₀ values, 4-HHE was found to be five- to ten-fold more potent than DHA in inhibiting LPS-

induced inflammatory responses, highlighting its potent bioactivity [3]. The BV-2 model provides insights

into how 4-HHE might modulate neuroinflammatory processes and contribute to the protective effects

associated with omega-3 fatty acid supplementation in neurological disorders.

4-HHE Effects on Lipid Metabolism Gene Expression

Gene Expression Profiling

Exposure to 4-HHE induces significant alterations in the expression of genes involved in lipid metabolism

across different experimental models. In human placental explants, treatment with 25-100 μM 4-HHE for 24

hours resulted in decreased expression of key genes regulating lipogenesis and lipid uptake, including

SREBP1, SREBP2, LDLR, SCD1, and MFSD2a [2]. These changes contrast with those induced by 4-HNE,

which increased expression of genes associated with lipogenesis and lipid uptake (ACC, FASN, ACAT1,

FATP4) under identical experimental conditions [2]. This differential regulation highlights the distinct

signaling properties of these lipid peroxidation products despite their structural similarities.

In BV-2 microglial cells, 4-HHE treatment enhanced the expression of genes involved in the antioxidant

response, particularly those regulated by the transcription factor Nrf2 [3]. This adaptive response includes

increased expression of heme oxygenase-1 (HO-1), a potent anti-oxidative enzyme that provides

cytoprotection against oxidative stress. The ability of 4-HHE to modulate these pathways demonstrates its

capacity to influence both lipid metabolic pathways and broader cellular stress response mechanisms,

suggesting a complex role in maintaining cellular homeostasis under challenging conditions.

Table 1: Effects of 4-HHE on Lipid Metabolism Gene Expression in Human Placental Explants

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 14 Tech Support

https://jneuroinflammation.biomedcentral.com/articles/10.1186/s12974-018-1232-3
https://jneuroinflammation.biomedcentral.com/articles/10.1186/s12974-018-1232-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC10135722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10135722/
https://jneuroinflammation.biomedcentral.com/articles/10.1186/s12974-018-1232-3
https://www.smolecule.com/products/s580674?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Gene Category
Specific
Genes

Expression
Direction

Concentration
Range

Biological Impact

Lipogenesis

Regulators

SREBP1,

SREBP2

Decreased 25-100 μM Reduced lipid

synthesis capacity

Lipid Uptake

Receptors

LDLR Decreased 25-100 μM Diminished

cholesterol uptake

Fatty Acid

Desaturation

SCD1 Decreased 25-100 μM Altered fatty acid

composition

Placental Lipid

Transport

MFSD2a Decreased 25-100 μM Reduced lipid transfer

to fetus

Fatty Acid

Synthesis

ACC, FASN Unchanged 25-100 μM No effect on de novo

lipogenesis

Comparative Effects of 4-HHE and 4-HNE

The differential effects of 4-HHE and 4-HNE on lipid metabolism gene expression reveal important insights

into how lipid peroxidation products from different fatty acid precursors can distinctively influence cellular

function. While both aldehydes are reactive compounds produced under oxidative stress conditions, they

originate from different PUFA sources—4-HHE from omega-3 PUFAs like DHA, and 4-HNE from omega-6

PUFAs like arachidonic acid [1]. In placental explants, 4-HNE increased expression of genes associated with

lipogenesis and lipid uptake (ACC, FASN, ACAT1, FATP4), whereas 4-HHE decreased expression of genes

in these same pathways (SREBP1, SREBP2, LDLR, SCD1, MFSD2a) [2].

This contrasting gene regulation may have significant implications for the efficacy of omega-3 fatty acid

supplementation in environments of oxidative stress, such as maternal obesity [2]. The opposing effects

suggest that the balance between 4-HHE and 4-HNE production could influence net metabolic outcomes

under conditions of elevated oxidative stress. Furthermore, in BV-2 microglial cells, both 4-HHE and 4-HNE

demonstrated similar abilities to suppress LPS-induced inflammatory responses and enhance the Nrf2/HO-1

pathway, though with differences in potency [3]. These findings highlight the complex interplay between
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these lipid peroxidation products and their potential to differentially regulate metabolic and inflammatory

processes.

Molecular Mechanisms and Signaling Pathways

Nrf2/HO-1 Pathway Activation

4-HHE exerts significant effects on the Nrf2 antioxidant pathway, a critical signaling cascade that

coordinates cellular defense against oxidative stress. Research using BV-2 microglial cells has demonstrated

that 4-HHE at concentrations of 1.25-10 μM can enhance nuclear factor erythroid-2-related factor 2 (Nrf2)

expression and subsequent heme oxygenase-1 (HO-1) synthesis [3]. This pathway represents an adaptive

response mechanism whereby electrophilic compounds like 4-HHE activate cytoprotective gene expression,

ultimately increasing cellular resistance to oxidative damage. The activation of Nrf2 by 4-HHE involves

modification of specific cysteine residues in the Keap1 protein, which normally targets Nrf2 for degradation,

leading to Nrf2 stabilization and translocation to the nucleus where it binds to antioxidant response elements

(ARE) in target genes.

The upregulation of HO-1 following 4-HHE exposure provides a crucial protective mechanism against

oxidative stress by catalyzing the degradation of heme into biliverdin, carbon monoxide, and free iron [3].

These breakdown products possess antioxidant, anti-inflammatory, and cytoprotective properties that help

mitigate cellular damage. This pathway activation represents a fascinating paradox where a lipid

peroxidation product, typically associated with cellular damage, can actually initiate protective responses

that enhance cellular resilience. The concentration-dependent nature of this response highlights the dual

nature of 4-HHE, with lower concentrations triggering adaptive signaling while higher concentrations

promote cytotoxic effects.

PPAR Pathway Modulation

Evidence suggests that 4-HHE may influence PPAR signaling pathways, though its effects appear to differ

from those of 4-HNE. While 4-HNE has been shown to activate peroxisome-proliferator-activated receptor

(PPAR) pathways—with both PPAR-β/δ in preadipocyte cells and PPAR-γ in adipocyte cells increased by 4-
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HNE exposure, thereby upregulating lipogenic pathways [2]—the effects of 4-HHE on these nuclear

receptors are less clear. The differential impact of 4-HHE and 4-HNE on placental lipid metabolism genes

suggests distinct mechanisms of action, potentially involving varied interactions with transcription factors

regulating lipid metabolism.

The modulation of PPAR pathways by lipid peroxidation products represents a compelling mechanism

through which oxidative stress can directly influence metabolic gene expression. PPARs function as lipid

sensors that regulate numerous genes involved in lipid storage, metabolism, and energy homeostasis [2]. The

contrasting effects of 4-HHE and 4-HNE on lipid metabolism gene expression may stem from their

differential interactions with these nuclear receptors or their co-regulators. This distinction could have

significant implications for understanding how different types of oxidative stress (involving omega-3 vs.

omega-6 peroxidation) might influence metabolic outcomes in various pathological conditions, including

obesity, diabetes, and pregnancy complications.

Table 2: Concentration-Dependent Effects of 4-HHE in Experimental Models

Concentration
Range

Placental Model
Effects

Microglial Model Effects
Cytotoxicity
Assessment

Physiological (0.1-

0.3 μM)

Baseline gene

expression

Baseline gene expression No cytotoxicity

Low (1.25-10 μM) Not thoroughly

examined

Suppressed LPS-induced

NO, ROS; Enhanced
Nrf2/HO-1

Minimal cytotoxicity

Medium (25-50
μM)

Decreased
lipogenesis gene

expression

Not typically used Moderate cytotoxicity
in some systems

High (100 μM) Significant gene

expression changes

Not typically used Significant cytotoxicity

Dose Considerations and Cytotoxicity
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The biological effects of 4-HHE are highly concentration-dependent, necessitating careful consideration of

dosing in experimental designs. Under physiological conditions, cellular concentrations of 4-HHE remain in

the submicromolar range (0.1-0.3 μM), but under oxidative stress, concentrations can accumulate to 10 μM

or higher [2]. Research indicates that 4-HHE at concentrations of 1.25-10 μM can induce beneficial adaptive

responses such as Nrf2 pathway activation and suppression of inflammatory mediators, while higher

concentrations (typically above 25 μM) may lead to cytotoxic effects [2] [3]. This biphasic response pattern

is characteristic of many stress signaling molecules and underscores the importance of appropriate dosing in

experimental settings.

Cytotoxicity assessment is a critical component of 4-HHE research, with lactate dehydrogenase (LDH)

assay serving as a standard method for evaluating membrane integrity and cell viability following treatment

[2]. In placental explants, ethanol and 4-HHE/4-HNE at 25, 50, and 100 μM were assessed for cytotoxicity

using LDH assay to ensure that observed gene expression changes were not simply consequences of general

cellular toxicity [2]. The 24-hour exposure period commonly used in these experiments represents a balance

between allowing sufficient time for gene expression changes while minimizing potential adaptations or

toxicity that might occur with longer incubations. Researchers should carefully consider cell type-specific

sensitivity, exposure duration, and metabolic capacity when designing experiments involving 4-HHE to

ensure biologically relevant results.

Detailed Experimental Protocols

Placental Explant Treatment and Gene Expression Analysis

6.1.1 Protocol: Placental Explant Culture and 4-HHE Treatment

Tissue Collection: Obtain human placental tissue within 2 hours of delivery from scheduled

Caesarean sections from patients with BMI ranging from 21.5 to 30.8 kg/m² [2].
Explant Preparation: Remove decidua and collect fresh tissue into warm PBS from multiple areas

across the maternal surface. Dissect placental villous explants (approximately 50 mg pieces) under
sterile conditions.

Acclimatization: Place explants in culture medium (DMEM or RPMI-1640 supplemented with 10%
fetal bovine serum, 1% Penicillin/Streptomycin, and 0.2% ascorbic acid) and incubate at 37°C for 30

minutes.
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4-HHE Treatment: Prepare 4-HHE stock solution in ethanol and dilute to working concentrations (25,

50, and 100 μM) in culture medium. Include vehicle control with equivalent ethanol concentration (not
exceeding 0.15%).

Exposure: Incubate explants with 4-HHE or vehicle for 24 hours at 37°C under standard culture
conditions (5% CO₂). Perform treatments in triplicate to ensure statistical robustness.

Post-Treatment Processing: After incubation, snap-freeze samples in liquid nitrogen and store at
-80°C until RNA extraction.

6.1.2 Protocol: RNA Extraction and Gene Expression Analysis

RNA Extraction: Homogenize approximately 50 mg of placental tissue in TRIzol reagent following

manufacturer's guidelines [2]. For placental explants, combine triplicate samples before extraction to
reduce individual variation.

RNA Quality Assessment: Evaluate RNA quality by visualizing ribosomal RNA via gel
electrophoresis (intact RNA shows two clear bands for 18S and 28S rRNA). Quantify RNA and

assess purity using spectrophotometry (Nanodrop) with acceptable 260/280 ratio between 1.8-2.1.
Reverse Transcription: Convert 1 μg of total RNA to cDNA using reverse transcriptase with oligo(dT)

or random primers.
Gene Expression Analysis: Perform quantitative PCR using SYBR Green or TaqMan chemistry with

primers for lipid metabolism genes (SREBP1, SREBP2, LDLR, SCD1, MFSD2a). Include
housekeeping genes (GAPDH, β-actin, or RPLP0) for normalization.

Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method. Compare 4-HHE-
treated samples to vehicle controls across multiple donors to ensure biological reproducibility.

BV-2 Microglial Cell Anti-inflammatory Assessment

6.2.1 Protocol: BV-2 Cell Culture and Treatment

Cell Maintenance: Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 μg/mL streptomycin at

37°C in a 5% CO₂ humidified atmosphere [3].
Experimental Seeding: Plate cells in appropriate culture vessels (96-well plates for viability and NO

assays, 6-well plates for Western blot and RNA analysis) at a density of 1×10⁵ cells/mL and allow to
adhere overnight.

Pre-treatment: Incubate cells with 4-HHE (1.25-10 μM) or vehicle control for 2 hours prior to
inflammatory stimulation.

Inflammatory Stimulation: Add lipopolysaccharide (LPS) at 100 ng/mL to appropriate wells and
incubate for 18-24 hours.
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Sample Collection: Collect culture supernatants for NO measurement and cell pellets for protein or

RNA analysis.

6.2.2 Protocol: NO Production and Western Blot Analysis

Nitric Oxide Measurement:

Mix 100 μL of culture supernatant with 100 μL of Griess reagent (equal volumes of 1%
sulfanilamide in 5% phosphoric acid and 0.1% N-1-napthylethylenediamine dihydrochloride) [3].

Incubate at room temperature for 10 minutes and measure absorbance at 540 nm.
Calculate NO concentration using a sodium nitrite standard curve.

Western Blot Analysis:

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes.

Block membranes with 5% non-fat milk in TBST for 1 hour.
Incubate with primary antibodies (Nrf2, HO-1, p-cPLA2, β-actin) overnight at 4°C.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detect signals using enhanced chemiluminescence substrate and visualize with imaging

system.

Data Interpretation and Technical Considerations

Analysis and Normalization Strategies

Proper data interpretation for 4-HHE experiments requires careful consideration of normalization strategies

and appropriate controls. For gene expression studies in placental explants, combine triplicate explants

before RNA extraction to minimize individual variation and use multiple housekeeping genes for

normalization to account for potential changes in reference gene expression under experimental conditions

[2]. In all experiments, include vehicle controls with equivalent ethanol concentrations (not exceeding

0.15%) to account for solvent effects, as ethanol can itself influence lipid metabolism and oxidative stress

pathways.

When interpreting results from 4-HHE treatments, consider the biphasic nature of its effects, with lower

concentrations (1.25-10 μM) often inducing adaptive responses while higher concentrations (25-100 μM)
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may promote cytotoxic effects [2] [3]. Always correlate gene expression changes with viability assays such

as LDH release or WST-1 assays to distinguish specific regulatory effects from general toxicity. For

inflammatory studies in microglial cells, include appropriate controls such as LPS-only treated cells and

untreated baseline controls to contextualize the anti-inflammatory effects of 4-HHE. Statistical analysis

should account for multiple comparisons when examining numerous lipid metabolism genes, with correction

methods such as Bonferroni or False Discovery Rate adjustment to minimize type I errors.

Technical Considerations and Limitations

Several technical considerations are essential for proper experimental execution and interpretation when

studying 4-HHE effects. The reactive nature of 4-HHE necessitates careful handling and storage—prepare

fresh stock solutions for each experiment, protect from light, and use under well-ventilated conditions due to

its electrophilic properties and potential to form protein adducts [2]. When working with primary tissues like

placental explants, consider inter-donor variability by using tissue from multiple donors (minimum n=6

recommended) and account for potential confounding factors such as maternal BMI, gestational age, and

fetal sex.

The experimental limitations of 4-HHE research include the challenge of replicating in vivo oxidative

stress conditions in vitro, where localized concentrations and metabolic clearance may differ significantly.

The use of supra-physiological concentrations (25-100 μM) in some placental studies, while informative for

mechanistic understanding, may not fully represent physiological or pathophysiological scenarios [2].

Additionally, the differential effects of acute versus chronic 4-HHE exposure remain largely unexplored, as

most protocols utilize 24-hour treatments. Researchers should also consider species-specific differences

when extrapolating findings from rodent-derived BV-2 cells to human physiology, particularly in metabolic

and immune responses. Finally, the complex interplay between 4-HHE and other lipid peroxidation products

like 4-HNE suggests that examining these compounds in isolation may not fully capture their biological

interactions in vivo.

Visualized Experimental Workflow and Signaling
Pathways
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Experimental Workflow for Assessing 4-HHE Effects

Study Initiation
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(Placental Explants or BV-2 Cells)
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(1.25-100 µM, 24 hours)

Assessment Methods

Gene Expression
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Conclusions and
Future Directions
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Diagram 1: Experimental workflow for assessing 4-HHE effects on lipid metabolism gene expression and

inflammatory responses

4-HHE Signaling Pathways in Lipid Metabolism and Inflammation
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Diagram 2: 4-HHE signaling pathways showing effects on lipid metabolism genes and inflammatory

responses

Conclusion and Research Implications

The effects of 4-HHE on lipid metabolism gene expression represent a fascinating intersection between

oxidative stress biology and metabolic regulation. The differential impact of 4-HHE compared to 4-HNE on

lipid metabolism genes, particularly in placental tissue, suggests that these lipid peroxidation products may

have distinct biological roles despite their structural similarities [2]. The concentration-dependent effects of

4-HHE, with lower concentrations (1.25-10 μM) activating protective pathways like Nrf2/HO-1 while higher

concentrations may promote cytotoxicity, highlight the complex nature of this lipid peroxidation product [3].

These findings have significant implications for understanding how oxidative stress influences metabolic

processes and may inform therapeutic strategies for conditions characterized by elevated oxidative stress and

metabolic dysregulation.
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Future research directions should focus on elucidating the precise molecular mechanisms through which 4-

HHE modulates gene expression, particularly its interactions with specific transcription factors and signaling

pathways. Additionally, more comprehensive examination of 4-HHE effects in various tissue models and in

vivo systems would provide valuable insights into its physiological and pathophysiological roles. The

potential therapeutic applications of 4-HHE signaling, particularly in modulating inflammatory responses

and enhancing antioxidant defenses, warrant further investigation as they may reveal novel approaches for

managing disorders involving oxidative stress and metabolic dysfunction.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 13 / 14 Tech Support

https://www.smolecule.com/products/s580674?utm_src=pdf-custom-synthesis
https://experts.umn.edu/en/publications/4-hydroxyhexenal-a-lipid-peroxidation-product-derived-from-oxidiz
https://pmc.ncbi.nlm.nih.gov/articles/PMC10135722/
https://jneuroinflammation.biomedcentral.com/articles/10.1186/s12974-018-1232-3
https://www.smolecule.com/products/b580674#4-hydroxyhexenal-effect-on-lipid-metabolism-gene-expression
https://www.smolecule.com/products/b580674#4-hydroxyhexenal-effect-on-lipid-metabolism-gene-expression
https://www.smolecule.com/products/b580674#4-hydroxyhexenal-effect-on-lipid-metabolism-gene-expression
https://www.smolecule.com/products/b580674#4-hydroxyhexenal-effect-on-lipid-metabolism-gene-expression
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s580674?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 14 / 14 Tech Support

https://www.smolecule.com/products/s580674?utm_src=pdf-bulk
https://www.smolecule.com/products/s580674?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

